molecular formula C8H9F3N2O5S B14801513 Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

Cat. No.: B14801513
M. Wt: 302.23 g/mol
InChI Key: FQFBBOQVVGUWMK-UHFFFAOYSA-N
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Description

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate (CAS: 1215198-18-7) is a specialized organic compound with the molecular formula C₈H₉F₃N₂O₅S and a molecular weight of 302.23 g/mol. It features a pyrazole ring linked to a trifluoromethanesulfonyloxy (TfO) group and a methyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate or reagent in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . Its high electrophilicity, attributed to the TfO group, makes it reactive in nucleophilic substitution or coupling reactions. Commercial samples are typically available at 97% purity .

Properties

Molecular Formula

C8H9F3N2O5S

Molecular Weight

302.23 g/mol

IUPAC Name

methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3

InChI Key

FQFBBOQVVGUWMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

A primary route involves nucleophilic substitution at the propanoate backbone. Pyrazole derivatives, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole, are synthesized via lithiation in flow reactors to introduce functional groups like sulfonyl chlorides. Subsequent reaction with methyl 2-hydroxypropanoate in the presence of a base (e.g., potassium carbonate) facilitates the displacement of hydroxyl groups by trifluoromethylsulfonyloxy moieties. For example, Enamine’s method for trifluoromethylpyrazole intermediates demonstrates yields exceeding 70% under optimized conditions.

Key Reaction Steps :

  • Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using n-butyllithium.
  • Quenching with trifluoromethylsulfonyl chloride to form the sulfonyloxy intermediate.
  • Esterification with methyl chloroacetate under basic conditions.

Condensation and Cyclization Strategies

Acid-catalyzed condensation between pyrazole aldehydes and methyl propanoate derivatives offers an alternative pathway. A study by Degruyter et al. highlights the use of sodium acetate in ethanol to facilitate aldol-like condensation between 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and methyl 2-hydroxypropanoate, achieving 96% yield. While this method targets triazole derivatives, analogous conditions could apply to pyrazole systems by substituting the aldehyde precursor.

Optimization Parameters :

  • Temperature : Reactions performed at 100°C enhance kinetics without side-product formation.
  • Catalyst : Sodium acetate improves proton transfer efficiency in non-polar solvents.

Alternative Routes via Halogen Intermediates

Mechanistic Insights and Reaction Dynamics

Role of Electrophilic Activation

The trifluoromethylsulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attack by pyrazole nitrogen, as observed in analogous indenopyrazole syntheses. Density functional theory (DFT) studies on similar systems suggest that the reaction proceeds via a six-membered transition state, with the trifluoromethylsulfonyloxy group stabilizing negative charge development.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate substitution rates. However, excessive heat promotes decomposition, necessitating careful control.

Optimization Strategies for Enhanced Yield and Purity

Catalytic Systems

  • Lithium Hexamethyldisilazide (LiHMDS) : Enhances deprotonation efficiency in lithiation steps, achieving >85% conversion.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) reduces reaction times in biphasic systems.

Purification Techniques

  • Distillation : Separation of regioisomeric pyrazoles via vacuum distillation, leveraging differences in boiling points.
  • Crystallization : Ethanol-water mixtures precipitate high-purity product, as demonstrated in triazole-pyrazolone syntheses.

Analytical Characterization and Quality Control

Spectroscopic Methods

  • NMR Spectroscopy :
    • $$ ^1H $$ NMR: Pyrazole protons resonate at δ 7.8–8.2 ppm, while the trifluoromethylsulfonyloxy group shows a singlet at δ 3.9–4.1 ppm.
    • $$ ^{13}C $$ NMR: Carbonyl carbons appear at δ 165–170 ppm, confirming ester formation.
  • LC/MS : Molecular ion peaks at m/z 348.2 ([M+H]$$^+$$) align with theoretical values.

X-ray Crystallography

Single-crystal analysis of analogous compounds reveals planar pyrazole rings and staggered conformations of the sulfonyloxy group, ensuring minimal steric hindrance.

Industrial and Research Applications

Agrochemical Development

Compounds with trifluoromethylsulfonyloxy groups exhibit potent herbicidal and insecticidal activity. For example, Ethiprole, a phenylpyrazole insecticide, shares structural motifs with the target compound and acts via GABA receptor antagonism.

Pharmaceutical Intermediates

The pyrazole nucleus is a key scaffold in kinase inhibitors and anti-inflammatory agents. Functionalization with sulfonyloxy groups enhances bioavailability and metabolic stability.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 1-Methyl-3-(trifluoromethyl)-1H-pyrazole 70–85 98 Scalable, minimal byproducts
Condensation Pyrazole aldehydes, methyl propanoate 60–75 95 Mild conditions, high regioselectivity
Halogen Intermediates Brominated pyrazoles, triflic anhydride 65–80 97 Versatile for functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be replaced by various nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives

    Oxidation: Formation of pyrazole N-oxides

    Reduction: Formation of reduced pyrazole derivatives

    Hydrolysis: Formation of 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoic acid

Scientific Research Applications

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyloxy group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Functional Group and Structural Analogues

The compound’s structural uniqueness lies in its combination of pyrazole, TfO, and ester groups. Below is a comparison with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate C₈H₉F₃N₂O₅S 302.23 Pyrazole, TfO, methyl ester Pharmaceutical intermediate; high reactivity in nucleophilic substitutions
3-Methoxyphenyl trifluoromethanesulfonate C₈H₇F₃O₄S 280.20 Trifluoromethanesulfonate (TfO), methoxybenzene Electrophilic reagent; used in arylations
3-Methyl-5-(trifluoromethyl)pyrazole C₅H₅F₃N₂ 150.10 Pyrazole, trifluoromethyl Building block for agrochemicals; >98% purity available commercially
1-Methyl-3-trifluoromethylpyrazole-5-boronic acid C₅H₆BF₃N₂O₂ 193.92 Pyrazole, boronic acid, trifluoromethyl Suzuki-Miyaura cross-coupling precursor
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-(4-(trifluoromethylsulfonyloxy)phenyl)propanoate C₁₆H₂₀F₃NO₇S 427.40 TfO, Boc-protected amine, methyl ester Intermediate in peptide synthesis; prepared via triflic anhydride activation

Key Observations :

  • Reactivity : The TfO group in the target compound enhances its leaving-group ability compared to methoxy or boronic acid derivatives, making it superior in SN2 reactions .
  • Pharmaceutical Relevance : Unlike simpler pyrazoles (e.g., 3-Methyl-5-(trifluoromethyl)pyrazole), the ester and TfO groups in the target compound enable its use in complex API syntheses .
  • Synthetic Utility : Boronic acid derivatives (e.g., 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid) are tailored for cross-coupling reactions, whereas the target compound is optimized for electrophilic substitutions .

Commercial Availability and Pricing

  • This compound: Offered by specialty chemical suppliers (e.g., Hairui Chem) at research-scale quantities .
  • 3-Methyl-5-(trifluoromethyl)pyrazole : Priced at JPY 13,500 per 5g (>98% purity) .
  • 3-Methoxyphenyl trifluoromethanesulfonate : Available at lower costs due to simpler synthesis pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate?

Answer:
A key intermediate in synthesizing trifluoromethylsulfonyloxy derivatives involves activating hydroxyl groups with trifluoromethanesulfonic anhydride (Tf2O) to form the sulfonate ester. For example, (R)-methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate was synthesized by reacting the corresponding hydroxy ester with Tf2O under anhydrous conditions, followed by condensation with pyrazole derivatives (e.g., 4-trifluoromethyl-1H-imidazole) using base catalysis . Critical parameters include maintaining inert atmospheres (N2/Ar), low temperatures (−20°C to 0°C), and rigorous drying of solvents (e.g., dichloromethane).

Advanced: How can researchers optimize the condensation step with pyrazole to improve yield and regioselectivity?

Answer:
Optimization requires systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution but may increase side reactions.
  • Base selection : Strong bases (e.g., NaH, K2CO3) improve deprotonation of pyrazole but risk ester hydrolysis.
  • Temperature : Elevated temperatures (40–60°C) accelerate kinetics but may degrade the triflate intermediate.
    Monitor progress via <sup>1</sup>H NMR (e.g., disappearance of the triflate proton at δ 4.17 ppm) or HPLC with UV detection (λ = 254 nm) . Computational modeling (DFT) can predict regioselectivity by comparing activation energies for N1 vs. N2 pyrazole substitution .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Key signals include the pyrazole proton (δ 7.5–8.5 ppm), trifluoromethylsulfonyl group (δ −72 ppm for <sup>19</sup>F), and methyl ester (δ 3.76 ppm, singlet) .
  • FTIR : Confirm ester C=O (∼1740 cm<sup>−1</sup>) and sulfonate S=O (∼1350–1200 cm<sup>−1</sup>).
  • HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) to verify molecular formula (C9H11F3N2O5S).

Advanced: How to resolve contradictions in kinetic data during hydrolysis studies of the trifluoromethylsulfonyloxy group?

Answer:
Discrepancies often arise from:

  • pH-dependent mechanisms : Acidic conditions favor SN1 pathways (carbocation intermediates), while basic conditions promote SN2.
  • Solvent effects : Hydrophobic solvents stabilize the transition state differently than polar media.
    Design experiments using:
  • Isotopic labeling (<sup>18</sup>O in H2O) to track hydrolysis sites.
  • Arrhenius plots to compare activation energies across pH levels.
  • LC-MS/MS to identify competing degradation pathways (e.g., ester cleavage vs. sulfonate hydrolysis) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., molecular sieves) in sealed containers.
  • Solvent : Dissolve in anhydrous acetonitrile or DMSO-d6 for long-term stability.
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: How to design experiments to probe the compound’s reactivity in cross-coupling reactions?

Answer:
The trifluoromethylsulfonyloxy group serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key considerations:

  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for aryl boronic acid coupling.
  • Base optimization : K3PO4 or Cs2CO3 to maintain reaction pH > 8.
  • Monitoring : Track reaction progress via <sup>19</sup>F NMR (disappearance of −SO2CF3 signal) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile trifluoromethyl byproducts.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to analyze stereochemical outcomes in derivatives synthesized from this compound?

Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).
  • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated transitions.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

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